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Compound of Interest

Compound Name: 6-Carboxy-fluorescein

Cat. No.: B8005017 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the design, synthesis, and

application of 6-Carboxyfluorescein (6-FAM) labeled probes for Fluorescence In Situ

Hybridization (FISH). The protocols outlined below are intended to offer detailed methodologies

for key experiments, ensuring high-quality and reproducible results.

Introduction to 6-Carboxyfluorescein in FISH
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize

specific DNA or RNA sequences within the context of the cell or tissue.[1][2] The choice of

fluorophore is critical for the sensitivity and specificity of the assay. 6-Carboxyfluorescein (6-

FAM) is a widely used green fluorescent dye that offers a high quantum yield and is compatible

with standard fluorescein (FITC) filter sets.[3] Its amine-reactive succinimidyl ester form (6-FAM

SE) allows for efficient covalent labeling of oligonucleotide probes containing a primary amine

modification.[3][4][5]

Key Advantages of 6-FAM for FISH Probes:
Bright Green Fluorescence: Provides strong signal for easy detection.

High Quantum Yield: Ensures efficient light emission upon excitation.
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Standard Filter Set Compatibility: Works with common microscopy equipment.

Stable Labeling Chemistry: Forms a stable amide bond with amine-modified

oligonucleotides.[3]

Section 1: Design of 6-Carboxyfluorescein FISH
Probes
The successful design of a FISH probe is paramount for achieving high specificity and

sensitivity. Several key parameters must be considered to ensure the probe binds efficiently to

its target sequence while minimizing off-target hybridization.
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1. Target Sequence Identification

2. In Silico Specificity Analysis (BLAST)

3. Probe Parameter Optimization

4. Secondary Structure Analysis

5. Addition of 5' Amino Modifier

Final Probe Sequence

Click to download full resolution via product page

Caption: Workflow for designing a 6-FAM labeled FISH probe.

Key Probe Design Parameters
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Parameter
Recommended
Value/Consideration

Rationale

Probe Length 18-30 nucleotides

Balances specificity with

hybridization efficiency. Shorter

probes may lack specificity,

while longer probes can have

lower synthesis yields and

slower hybridization kinetics.[6]

GC Content 30-60%

Influences the melting

temperature (Tm) and

hybridization strength.[7]

Melting Temperature (Tm) ~75°C (for LNA probes)

A higher Tm generally leads to

better hybridization results.[7]

For standard DNA probes, Tm

is a critical factor for

determining hybridization and

wash temperatures.

Overall Gibbs Free Energy

(ΔG°)
-13 to -20 kcal/mol

Indicates the stability of the

probe-target duplex. Values in

this range maximize

hybridization efficiency without

compromising specificity.[6]

Secondary Structures
Minimize hairpin loops and

self-dimerization

Secondary structures can

hinder the probe's ability to

bind to the target sequence.[6]

Specificity
High (verified by BLAST

against relevant genomes)

Ensures the probe only binds

to the intended target

sequence.

Fluorophore Labeling 5' or 3' end-labeling

Terminal labeling is common

and efficient.[8] A 5' primary

amine modifier is required for

labeling with 6-FAM NHS ester.
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Section 2: Synthesis and Labeling of 6-FAM FISH
Probes
Oligonucleotide probes are typically synthesized with a 5' amino-modifier C6 or C12 linker to

allow for subsequent labeling with an amine-reactive dye.

Protocol: 6-Carboxyfluorescein NHS Ester Labeling of
Amino-Modified Oligonucleotides
This protocol describes the covalent attachment of 6-Carboxyfluorescein N-hydroxysuccinimide

ester (6-FAM SE) to an oligonucleotide containing a primary amine.

Materials:

Amino-modified oligonucleotide probe

6-Carboxyfluorescein N-hydroxysuccinimide ester (6-FAM SE)[3][4]

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[5]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

Nuclease-free water

Purification column (e.g., Sephadex G-25)

Procedure:

Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free

water to a concentration of 1 mg/mL.

6-FAM SE Preparation: Immediately before use, dissolve the 6-FAM SE in a small amount of

anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

Labeling Reaction: a. In a microcentrifuge tube, combine the amino-modified oligonucleotide

with 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).[5] b. Add a 5-10 fold molar excess of the
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dissolved 6-FAM SE to the oligonucleotide solution. c. Mix well by vortexing and incubate for

2-4 hours at room temperature in the dark.

Purification of Labeled Probe: a. Purify the 6-FAM labeled probe from unreacted dye using a

size-exclusion chromatography column (e.g., Sephadex G-25). b. Elute the labeled probe

with nuclease-free water. The labeled probe will elute first, followed by the smaller, unreacted

dye molecules.

Quantification and Storage: a. Measure the absorbance of the purified probe at 260 nm (for

DNA) and 492 nm (for 6-FAM). b. The concentration and labeling efficiency can be

calculated from these values. c. Store the labeled probe at -20°C in the dark.

Chemical Reaction of 6-FAM NHS Ester Labeling

Reactants Products

Amine-Modified
Oligonucleotide (R-NH2)

6-FAM Labeled Oligonucleotide
(Stable Amide Bond)

+

6-FAM NHS Ester N-Hydroxysuccinimide
(Byproduct)

releases

Click to download full resolution via product page

Caption: Amine-reactive labeling of an oligonucleotide with 6-FAM NHS ester.

Section 3: In Situ Hybridization Protocol using 6-
FAM Labeled Probes
This protocol provides a general framework for performing FISH on fixed cells or chromosome

spreads. Optimization may be required depending on the sample type and target sequence.

FISH Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8005017?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8005017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation
(Fixation, Permeabilization)

2. Denaturation
(Sample and Probe)

3. Hybridization
(Overnight)

4. Post-Hybridization Washes

5. Counterstaining (e.g., DAPI)

6. Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for a Fluorescence In Situ Hybridization experiment.

Detailed FISH Protocol
Materials:

Fixed cells or chromosome spreads on slides
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6-FAM labeled FISH probe

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Wash buffers (e.g., 2x SSC, 0.1% NP-40)

DAPI counterstain

Antifade mounting medium

Coverslips

Humidified chamber

Procedure:

Sample Preparation: a. Prepare slides with fixed cells or metaphase chromosome spreads.

b. Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[2]

Denaturation: a. Prepare the hybridization mix containing the 6-FAM labeled probe at a final

concentration of 1-10 ng/µL. b. Denature the probe mix at 75-85°C for 5-10 minutes and then

place on ice.[2][9] c. Immerse the slides in a denaturation solution (e.g., 70% formamide in

2x SSC) at 72-85°C for 2-5 minutes.[2][10] d. Immediately dehydrate the slides again

through a cold ethanol series and air dry.

Hybridization: a. Apply the denatured probe mix to the slide and cover with a coverslip. b.

Seal the coverslip to prevent evaporation. c. Incubate overnight in a humidified chamber at

37°C.[9][11]

Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slides in a post-

hybridization wash buffer (e.g., 50% formamide in 2x SSC) at 45°C for 15 minutes. c. Follow

with washes in 2x SSC at 45°C and then 2x SSC at room temperature.

Counterstaining and Mounting: a. Counterstain the slides with a DAPI solution to visualize

the nuclei.[11] b. Mount the slides with an antifade mounting medium.

Imaging: a. Visualize the slides using a fluorescence microscope equipped with appropriate

filter sets for DAPI (blue) and 6-FAM (green).
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Quantitative Parameters for FISH Protocol
Step Parameter Recommended Value

Probe Concentration
Final concentration in

hybridization mix
1-10 ng/µL

Probe Denaturation Temperature 75-85°C[2][9]

Time 5-10 minutes[2][9]

Sample Denaturation Temperature 72-85°C[2][10]

Time 2-5 minutes

Hybridization Temperature 37°C[9][11]

Time 12-16 hours (overnight)[9][11]

Post-Hybridization Washes Temperature 45°C

Time 15 minutes per wash
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Issue Possible Cause Suggested Solution

No Signal or Weak Signal Poor probe labeling
Verify labeling efficiency via

spectrophotometry.

Inefficient hybridization

Optimize hybridization

temperature and time. Ensure

proper denaturation.

Low target copy number
Consider signal amplification

techniques.

High Background Non-specific probe binding

Increase stringency of post-

hybridization washes (higher

temperature, lower salt

concentration).

Insufficient blocking
Use blocking agents like Cot-1

DNA for repetitive sequences.

Autofluorescence
Endogenous fluorophores in

the sample

Treat samples with

autofluorescence quenching

reagents.

Conclusion
The design and application of 6-Carboxyfluorescein labeled probes for FISH require careful

optimization of multiple parameters. By following the detailed protocols and guidelines

presented in these application notes, researchers can achieve reliable and high-quality results

for the visualization of specific nucleic acid sequences. The use of well-designed 6-FAM probes

is a valuable tool in basic research, diagnostics, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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